(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetylthio group, an imino group, a methoxy group, and a benzo[d]thiazol group. These groups suggest that the compound could potentially participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, an acetylthio group might be introduced through a reaction with an acetylating agent . The imino group could be formed through a condensation reaction . The exact synthesis route would depend on the desired final structure and the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol group suggests that the compound may have aromatic properties, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetylthio group could potentially participate in nucleophilic substitution reactions . The imino group could be involved in condensation or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups . Its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Aldose Reductase Inhibitors for Diabetic Complications
A study designed and synthesized a series of iminothiazolidin-4-one acetate derivatives, evaluating them as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2). These compounds showed significant inhibitory potency, suggesting their potential as novel drugs for the treatment of diabetic complications. This indicates the application of similar compounds in medicinal chemistry for diabetes management (Sher Ali et al., 2012).
Antibacterial and Anticancer Properties
Research into thiazole and 2-thioxoimidazolidinone derivatives demonstrated their antimicrobial and anticancer activities, highlighting the versatility of thiazole-based compounds in pharmaceutical applications. These compounds were synthesized and tested for their efficacy against various bacterial and fungal strains, as well as their potential anticancer properties (M. Sherif et al., 2013).
Synthesis of Cefixime Intermediates
Another significant application involves the synthesis of intermediates for cefixime, a third-generation cephalosporin antibiotic. This work showcases the role of thiazole derivatives in the development of intermediates crucial for antibiotic synthesis, underscoring the importance of such compounds in addressing antibiotic resistance (Liu Qian-chun, 2010).
Schiff Base Ligands and Metal Complexes
Schiff base ligands derived from thiazole compounds have been synthesized and used to form complexes with various metals. These complexes were characterized and evaluated for their antimicrobial activities. The study illustrates the application of thiazole derivatives in coordination chemistry and their potential as antimicrobial agents (N. Mishra et al., 2019).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Its toxicity would depend on factors like its reactivity and the nature of its breakdown products .
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-9(18)23-8-13(19)16-15-17(7-14(20)22-3)11-5-4-10(21-2)6-12(11)24-15/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJDFVRLACGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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